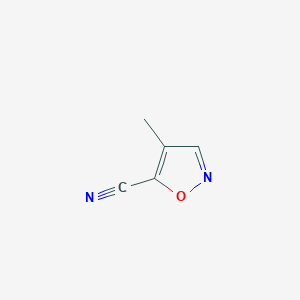

4-Methyl-1,2-oxazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

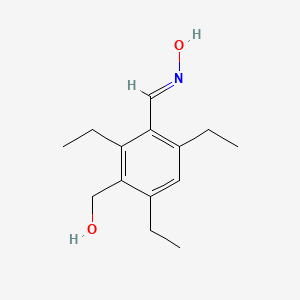

“4-Methyl-1,2-oxazole-5-carbonitrile” is a chemical compound with the linear formula C5H4N2O . It is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest for many researchers. For instance, a photochemical three-component reaction has been reported for the construction of complex 2,4,5-trisubstituted oxazoles . Another study highlighted the synthesis of thiophene derivatives, which are a potential class of biologically active compounds .

Molecular Structure Analysis

Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .

Chemical Reactions Analysis

Oxazole derivatives play a pivotal role in various chemical reactions. For instance, the nucleophilic induced fragmentation of the oxazole carboxamide bond has been reported . Another study highlighted the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, as typical and significant synthetic methods to thiophene derivatives .

Physical and Chemical Properties Analysis

The physical form of “this compound” is liquid . It has a melting point of 60 degrees Celsius and a density of 1.12 .

Applications De Recherche Scientifique

Anticancer Applications

A study synthesized and evaluated 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles for their anticancer activities. These compounds showed growth inhibitory and cytostatic activities against cancer cell lines, displaying high selectivity towards leukemia, renal, and breast cancer subpanels. This suggests that such compounds could be useful in developing new anticancer drugs, providing a framework for anticancer research to discover potent antitumor agents (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).

Corrosion Inhibition

Pyranopyrazole derivatives, including compounds similar to 4-Methyl-1,2-oxazole-5-carbonitrile, were investigated for their efficacy as corrosion inhibitors for mild steel in acidic solutions. These studies confirmed the compounds' effectiveness in protecting against corrosion, suggesting their potential utility in industrial applications to extend the life of metal components (Yadav, Gope, Kumari, & Yadav, 2016).

Environmental Pollution Studies

Research on polar pollutants in wastewater highlighted the presence and behavior of corrosion inhibitors, such as benzotriazoles, in water cycles. While not directly mentioning this compound, these studies provide context on the environmental impact and treatment of chemicals used in similar applications (Reemtsma, Miehe, Duennbier, & Jekel, 2010).

Mécanisme D'action

Target of Action

Oxazole derivatives, to which 4-methyl-1,2-oxazole-5-carbonitrile belongs, have been reported to exhibit a wide spectrum of biological activities . They have been found to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

It’s known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The interaction of this compound with its targets could lead to changes in the biological responses of these targets.

Biochemical Pathways

Oxazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound is a stable liquid at room temperature , which could potentially influence its bioavailability.

Result of Action

Given the broad biological activities associated with oxazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature , suggesting that temperature could be a significant environmental factor. Additionally, proper handling and storage conditions are necessary to maintain the compound’s stability and efficacy .

Safety and Hazards

The safety information for “4-Methyl-1,2-oxazole-5-carbonitrile” includes hazard statements H226;H302+H312+H332;H335 and precautionary statements P260;P271;P280 . It is recommended to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-1,2-oxazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4-3-7-8-5(4)2-6/h3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCJMGVRCAXUSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(3,5-Dimethoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2598967.png)

![2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2598968.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2598971.png)

![Methyl 4-[4-(4-methoxycarbonylbenzoyl)piperazine-1-carbonyl]benzoate](/img/structure/B2598972.png)

![N-(2-chloro-4-methylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2598975.png)

![(1R,5S)-8-((3,5-difluorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2598976.png)

![N-[(2-Thiomorpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2598985.png)

![2-Amino-2-[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2598987.png)